3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine
Description
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(4-5-11-12)7-2-3-8(10)6-7/h4-5,7-8H,2-3,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUZSGGAGZQYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342556-54-0 | |
| Record name | 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-amine with cyclopentanone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium bicarbonate. The mixture is stirred and cooled to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclopentane rings are replaced with other groups.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antipromastigote activity is attributed to its binding to the active site of the enzyme LmPTR1, leading to inhibition of the enzyme’s function and subsequent parasite death . The compound’s structure allows it to fit into the enzyme’s active site, resulting in a lower binding free energy and higher potency.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s closest analogs differ in the substituents attached to the pyrazole ring and the amine-bearing core. Key examples include:
¹Estimated based on cyclopentane-amine core and pyrazole-methyl group.
²Inferred from hydrogen-bonding trends in .
Key Observations :
- Electron Density: The cyclopentane core is non-aromatic, contrasting with phenyl-substituted analogs () or thiophene hybrids (), which may alter electron distribution and dipole interactions.
Hydrogen-Bonding and Crystallography
Hydrogen-bonding patterns in pyrazole-amine derivatives are critical for molecular recognition. The amine group in this compound can act as both a donor (via -NH₂) and acceptor (via pyrazole N), similar to 1-methyl-3-phenyl-1H-pyrazol-5-amine (). However, the cyclopentane ring’s conformational flexibility may lead to less predictable crystal packing compared to rigid analogs like 3-cyclopropyl derivatives (), as seen in Etter’s hydrogen-bonding rules ().
Pharmacological and Material Relevance
- Medicinal Chemistry : Pyrazole-amines are prevalent in kinase inhibitors (e.g., ) and antiviral agents. The target compound’s cyclopentane core could enhance metabolic stability compared to phenyl-substituted analogs (), though this requires experimental validation.
- Materials Science : Pyrazole-amines with bulky substituents (e.g., cyclopentane) may improve thermal stability in polymers or coordination complexes, as suggested by their use in SHELX-refined crystallographic studies ().
Biological Activity
3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the pyrazole moiety is significant, as pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopentane ring bonded to a 1-methyl-1H-pyrazole group, contributing to its potential reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The pyrazole ring is known to modulate enzymatic activity by acting as an inhibitor or a modulator. This interaction can influence several biochemical pathways, making the compound a candidate for therapeutic applications.
Antiproliferative Activity
Research has indicated that compounds with similar pyrazole structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related pyrazole derivatives have shown significant inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer) and SGC-7901 (gastric cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7k | A549 | 0.5 |
| 7k | SGC-7901 | 0.8 |
This data suggests that modifications in the structure of pyrazole derivatives can lead to enhanced biological activity.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been explored in various studies. Pyrazole derivatives are often investigated for their ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6. For example, one study demonstrated that certain pyrazole-based compounds inhibited TNFα production in LPS-treated cells with IC50 values ranging from 0.004 µM to 0.82 µM .
Study on Pyrazole Derivatives
In a comprehensive study published in PLOS ONE, a series of novel pyrazole derivatives were synthesized and evaluated for their antiproliferative activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Mechanistic Insights
Another investigation focused on the mechanism of action of pyrazole derivatives, revealing that they could disrupt microtubule dynamics similar to combretastatin A4, a known anticancer agent . This disruption leads to cell cycle arrest and apoptosis in cancer cells.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm and pyrazole methyl at δ 3.2–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 192.148 for C₁₀H₁₆N₄) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
How can researchers evaluate the pharmacokinetic and toxicity profiles of this compound in preclinical studies?
Q. Advanced
- Metabolic Stability : Use liver microsomal assays (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. Monitor CYP450 inhibition via fluorogenic substrates .
- Toxicity Screening :
- Ames Test : Assess mutagenicity using Salmonella strains .
- hERG Assay : Evaluate cardiac risk via patch-clamp electrophysiology to measure IC₅₀ for potassium channel blockade .
- In Vivo Pharmacokinetics : Administer orally (10 mg/kg) in rodents, with plasma sampling over 24h for bioavailability and Cₘₐₓ analysis .
How can discrepancies in reported biological activities of pyrazole-cyclopentyl derivatives be resolved?
Advanced
Contradictions often arise from substituent variations or assay conditions. A systematic approach includes:
- Comparative SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing methyl with cyclopropyl) and test in standardized assays (Table 1) .
- Assay Harmonization : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known kinase inhibitors) to minimize variability .
Table 1 : Substituent Effects on Biological Activity
| Substituent (R) | Target (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| Methyl | p38 MAPK: 53 | 45 (human liver microsomes) |
| Cyclopropyl | TNFα: 42 | 62 |
| Chlorobenzyl | Neutrophils: 10 | 28 |
| (Adapted from ) |
What computational strategies predict the binding affinity of this compound to biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Focus on hydrogen bonding with pyrazole-NH and hydrophobic contacts with the cyclopentyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA calculations) .
- QSAR Modeling : Train models on datasets of pyrazole analogs to predict activity against novel targets (R² > 0.8 for validation) .
How can researchers design experiments to explore the compound’s mechanism of action in cancer models?
Q. Advanced
- Transcriptomic Profiling : Perform RNA-seq on treated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis or mTOR signaling) .
- Functional Assays :
- Annexin V/PI Staining : Quantify apoptosis via flow cytometry.
- Cell Cycle Analysis : Use propidium iodide staining to detect G1/S arrest .
- In Vivo Efficacy : Test in xenograft models (e.g., 5 mg/kg, intraperitoneal) with bioluminescent imaging for tumor growth inhibition .
Q. Guidelines for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
